molecular formula C18H22N2O B3054813 4,4'-Diisopropylazoxybenzene CAS No. 62022-85-9

4,4'-Diisopropylazoxybenzene

Cat. No.: B3054813
CAS No.: 62022-85-9
M. Wt: 282.4 g/mol
InChI Key: DUBIKKUVAUOQQF-UHFFFAOYSA-N
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Description

4,4’-Diisopropylazoxybenzene is an organic compound belonging to the azoxybenzene family. Azoxybenzenes are characterized by the presence of an azoxy group (N=N-O) linking two aromatic rings. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,4’-Diisopropylazoxybenzene typically involves the reduction of nitro compounds. One common method is the reduction of 4,4’-diisopropylnitrobenzene using sodium hydroxide (NaOH) and polyethylene glycol (PEG-400) as a solvent . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Chemical Reactions Analysis

4,4’-Diisopropylazoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the azoxy group can yield azo compounds or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Diisopropylazoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Diisopropylazoxybenzene involves its ability to undergo trans-cis isomerization under the influence of light. This photoisomerization process alters the compound’s geometric and electronic properties, enabling it to interact with various molecular targets. The azoxy group plays a crucial role in this process, as it can stabilize different isomeric forms and facilitate the transition between them .

Comparison with Similar Compounds

4,4’-Diisopropylazoxybenzene can be compared to other azoxybenzenes such as azobenzene and 4,4’-azopyridine. While all these compounds exhibit photoisomerization, 4,4’-Diisopropylazoxybenzene is unique due to its specific substituents, which influence its reactivity and stability. Similar compounds include:

    Azobenzene: Known for its use in molecular switches and sensors.

    4,4’-Azopyridine:

Properties

IUPAC Name

oxido-(4-propan-2-ylphenyl)-(4-propan-2-ylphenyl)iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(2)15-5-9-17(10-6-15)19-20(21)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBIKKUVAUOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62022-85-9
Record name Diazene, bis(4-(1-methylethyl)phenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062022859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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